molecular formula C9H11BrO2 B1279801 1-Bromo-2-((methoxymethoxy)methyl)benzene CAS No. 94236-21-2

1-Bromo-2-((methoxymethoxy)methyl)benzene

Cat. No. B1279801
CAS RN: 94236-21-2
M. Wt: 231.09 g/mol
InChI Key: DIZPEZNNOODNQE-UHFFFAOYSA-N
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Description

1-Bromo-2-((methoxymethoxy)methyl)benzene, also known as 1-bromo-2-(methoxymethyl)benzene, is an organic compound that has been studied extensively by scientists. It is a colorless, highly volatile liquid with a boiling point of 145°C and a melting point of -50°C. The compound has a variety of applications in the chemical industry, such as in the synthesis of drugs, polymers production, and as a solvent. It is also used in the laboratory for the synthesis of other organic compounds, as well as in the synthesis of pharmaceuticals.

Scientific Research Applications

Synthesis of Isoindoles

A significant application of 1-bromo-2-((methoxymethoxy)methyl)benzene involves the synthesis of isoindoles. Kuroda and Kobayashi (2015) developed a two-step synthesis of 1-substituted 3-alkoxy-1H-isoindoles using 1-bromo-2-(dialkoxymethyl)benzenes in combination with nitriles, followed by acid-catalyzed cyclization (Kuroda & Kobayashi, 2015).

Synthesis of Biologically Active Compounds

This compound is also utilized in the total synthesis of biologically active natural products. Akbaba et al. (2010) synthesized a natural product starting from methoxymethyl-substituted aryl methyl ethers, highlighting the compound's utility in creating complex molecular structures with potential biological activity (Akbaba et al., 2010).

Crystallographic Studies

The compound has been used in crystallographic studies to understand molecular interactions. Suchetan et al. (2016) compared the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid, which are derivatives of this compound, to analyze hydrogen bonds and other intermolecular interactions (Suchetan et al., 2016).

Conformational Study

A conformational study on 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene, a closely related compound, was conducted by Okazaki et al. (1989). They used dynamic NMR and molecular mechanics calculations to understand the steric effects and conformations of highly crowded benzene derivatives (Okazaki et al., 1989).

Safety and Hazards

Safety data for “1-Bromo-2-((methoxymethoxy)methyl)benzene” indicates that it may be harmful if swallowed . It is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

properties

IUPAC Name

1-bromo-2-(methoxymethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-11-7-12-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZPEZNNOODNQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474356
Record name 1-Bromo-2-((methoxymethoxy)methyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

94236-21-2
Record name 1-Bromo-2-((methoxymethoxy)methyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was made from 2-bromobenzylalcohol in the same manner as compound 5b and used for the next step without purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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